3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
Overview
Description
The compound “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole” likely belongs to the class of organoboron compounds . These compounds are often used in organic synthesis due to their reactivity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through substitution reactions .Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS .Chemical Reactions Analysis
Organoboron compounds are often used in borylation reactions . They can also participate in nucleophilic reactions due to the strong electronegativity of the boron atom .Physical And Chemical Properties Analysis
Similar compounds often have the following properties: solid state at 20°C, solubility in acetone, and a melting point in the range of 102.0 to 106.0 °C .Scientific Research Applications
Synthesis and Properties of Polycarbazoles
Fu and Bo (2005) explored the synthesis and properties of high-molecular-weight conjugated polycarbazoles. They developed two strategies to enhance the solubility and molecular weight of carbazole polymers, using N-octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole and alkylated dibromocarbazole. These polymers demonstrated good solubility in organic solvents and were characterized for their optical, electrochemical, and thermal properties (Fu & Bo, 2005).
Fluorescent Probes
You-min (2014) reported on the synthesis of novel near-infrared indole carbazole borate fluorescent probes. The process involved the synthesis of 9-ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-3-carbaldehyde, leading to a new near-infrared fluorescence probe of carbazole borate ester (You-min, 2014).
Crystal Structure and DFT Studies
Liao et al. (2022) focused on the crystal structure and Density Functional Theory (DFT) studies of compounds related to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. They confirmed the structures with various spectroscopic techniques and X-ray diffraction, offering insights into the molecular structure and physicochemical properties of these compounds (Liao et al., 2022).
Organic Electron Donors
Bifari and El-Shishtawy (2021) synthesized new organic electron-donors derived from carbazole. These electron donors, such as 9-Octyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) carbazole-3-carbaldehyde, have potential applications in different synthetic approaches (Bifari & El-Shishtawy, 2021).
Conjugated Polymers for Luminescence
Zhu et al. (2007) discussed the synthesis of soluble conjugated polymers that exhibit brilliant red colors. These polymers are prepared upon Suzuki polycondensation reactions and consist of units like carbazole, which are significant for their photophysical properties (Zhu et al., 2007).
Semiconductor Polymers
Kawashima et al. (2013) developed a method for synthesizing naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole-based donor–acceptor copolymers, using compounds like 5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole. These polymers are important for high-performance semiconducting applications (Kawashima et al., 2013).
Synthesis of Heteroaryl-linked Benzimidazoles
Rheault et al. (2009) demonstrated a microwave-assisted synthesis method for heteroaryl-substituted benzimidazoles, utilizing compounds like N-Substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles. This method is applicable to the synthesis of a wide range of heteroaryl-substituted benzimidazoles (Rheault et al., 2009).
Mechanism of Action
Target of Action
Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
It’s worth noting that compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to participate in reactions like borylation and hydroboration in the presence of transition metal catalysts .
Biochemical Pathways
The borylation and hydroboration reactions it participates in can affect various biochemical pathways, especially those involving alkylbenzenes .
Result of Action
The reactions it participates in, such as borylation and hydroboration, can lead to the formation of new compounds, which could have various effects at the molecular and cellular level .
Action Environment
Factors such as temperature, ph, and the presence of other compounds or catalysts can potentially influence its reactions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BNO2/c1-17(2)18(3,4)22-19(21-17)12-9-10-16-14(11-12)13-7-5-6-8-15(13)20-16/h5-11,20H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVCVPGNHWNNAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855738-89-5 | |
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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